(3Z)-1-benzofuran-3(2H)-one oxime
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Overview
Description
(3Z)-1-benzofuran-3(2H)-one oxime is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of an oxime group attached to the benzofuran ring
Mechanism of Action
The mechanism of action of oximes involves various reaction pathways. Paths A and B proceed through the intermediacy of a common N,O-bissilylated hydroxylamine, and the ring-expanding rearrangement yields an iminium ion . With no intermediate at the hydroxylamine oxidation level (path C), the reaction mechanism resembles that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime typically involves the reaction of 1-benzofuran-3(2H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzofuran-3(2H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(3Z)-1-benzofuran-3(2H)-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-3(2H)-one: Lacks the oxime group and has different chemical properties and biological activities.
2-benzofuran-3(2H)-one oxime: The oxime group is attached to a different position on the benzofuran ring, leading to different reactivity and biological effects.
3-nitrobenzofuran: Contains a nitro group instead of an oxime group, resulting in different chemical and biological properties.
Uniqueness
(3Z)-1-benzofuran-3(2H)-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activities. The oxime group can participate in various chemical reactions, such as oxidation and reduction, and can form hydrogen bonds with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(NZ)-N-(1-benzofuran-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYKMUEDAJYAZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\O)/C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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